[4-ANILINO-2,8-DIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](2-METHYLPHENYL)METHANONE
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Overview
Description
2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that includes a quinoline core, phenylamino group, and methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-methylphenylamine with a suitable quinoline derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular processes. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Phenylamino compounds: Molecules containing the phenylamino group.
Methanone derivatives: Compounds with a methanone moiety.
Uniqueness
The uniqueness of 2,8-dimethyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its combination of structural features, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
332044-08-3 |
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Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5g/mol |
IUPAC Name |
(4-anilino-2,8-dimethyl-3,4-dihydro-2H-quinolin-1-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-17-10-7-8-14-21(17)25(28)27-19(3)16-23(26-20-12-5-4-6-13-20)22-15-9-11-18(2)24(22)27/h4-15,19,23,26H,16H2,1-3H3 |
InChI Key |
IPICHAAZNFFADX-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=CC=C3C)C)NC4=CC=CC=C4 |
Canonical SMILES |
CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=CC=C3C)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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